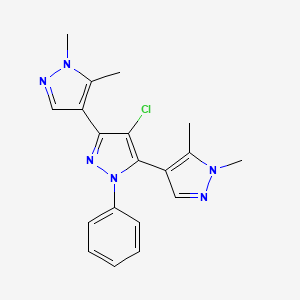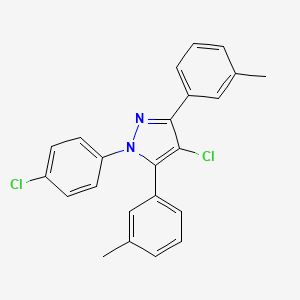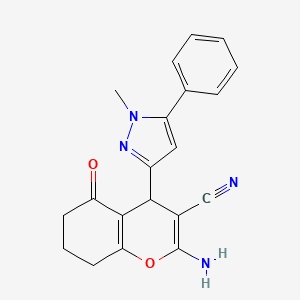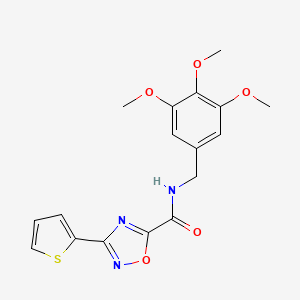![molecular formula C12H15N3O3S B10926450 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10926450.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the furan ring: The furan ring can be introduced through a variety of methods, including the reaction of furfural with hydrazine derivatives.
Attachment of the sulfanyl group: The sulfanyl group is usually introduced via thiolation reactions, where a suitable thiol reagent is reacted with the oxadiazole intermediate.
N-alkylation: The final step involves the N-alkylation of the oxadiazole derivative with isobutylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the furan ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkyl halides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can be compared with other similar compounds, such as:
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound also contains a furan ring and an oxadiazole ring, but differs in the presence of a nitro group and an acetic acid moiety.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound has a similar structure but lacks the N-alkylation and the isobutyl group.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)6-13-10(16)7-19-12-15-14-11(18-12)9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,13,16) |
InChI Key |
OXOWOCHBRONLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926367.png)

![1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926378.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10926379.png)
![6-(4-bromophenyl)-1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926387.png)
![N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926392.png)
![N-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10926402.png)
![3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926408.png)


![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10926423.png)


![N-cyclopentyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10926443.png)
